molecular formula C6H9NO B1581326 Isocyanatocyclopentane CAS No. 4747-71-1

Isocyanatocyclopentane

Cat. No. B1581326
CAS RN: 4747-71-1
M. Wt: 111.14 g/mol
InChI Key: CZALJDQHONFVFU-UHFFFAOYSA-N
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Description

Isocyanatocyclopentane, also known as Cyclopentyl isocyanate, is a chemical compound with the molecular formula C6H9NO .


Chemical Reactions Analysis

Isocyanates, including Isocyanatocyclopentane, can undergo a variety of chemical reactions. For example, they can react with water to form amines and carbon dioxide . They can also participate in the formation of polyurethanes through reactions with alcohols .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Isocyanates, including isocyanatocyclopentane, are used in oxidative coupling reactions with imines to form diazanickelacyclopentanones, which have been studied for their novel five-membered nickelacycles structure. These reactions, studied since the 1980s, illustrate the chemical versatility of isocyanates in forming complex structures (Hoberg & Sümmermann, 1983).

Occupational Health and Safety

  • Isocyanates, as a chemical group, have been a concern in occupational health due to their role in causing asthma and other respiratory issues. While isocyanatocyclopentane specifically may not be mentioned, the broader class of isocyanates has been studied extensively for its impact on human health, particularly in industrial settings (Bello et al., 2006).

Development of Asthma and Respiratory Diseases

  • The correlation between isocyanates and respiratory diseases has been established, with a focus on understanding the clinical symptoms and molecular reactivity. This research helps bridge the gap between clinical observations and the underlying molecular mechanisms, which may be relevant to isocyanatocyclopentane given its classification as an isocyanate (Kennedy & Brown, 1992).

Molecular Toxicology

  • Research into the immunotoxic response of isocyanates on human lymphocytes indicates potential health hazards at a genomic level. This includes the investigation of molecular mechanisms such as DNA damage, apoptosis, oxidative stress, and inflammatory responses (Mishra et al., 2008).

Advanced Material Synthesis

  • Isocyanates participate in C-C bond-forming reactions with alkenes to yield azanickelacyclopentanones. These metallacycles have been characterized spectroscopically and their reaction behavior discussed, showing the potential for creating advanced materials (Hoberg et al., 1985).

Pharmaceutical Applications

  • Isocarbacyclin, a therapeutic agent for cardiovascular and circulatory disorders, involves key synthesis steps using isocyanates. This showcases the role of isocyanates in pharmaceutical synthesis and drug development (Hashimoto et al., 1987).

Mutagenicity and Carcinogenicity

  • Isocyanates, including isocyanatocyclopentane, have been investigated for mutagenic action, indicating potential carcinogenic risks. This research underscores the importance of understanding the health hazards associated with isocyanates in various applications (Andersen et al., 1980).

Neurotoxicity Studies

  • Isocyanate exposure's effect on neuroblastoma brain cells has been studied, indicating the potential for neuronal vulnerability and protein dysfunction. This research adds to the understanding of isocyanate's impact on neurological health (Khan & Ali, 2021).

Safety And Hazards

Isocyanates, including Isocyanatocyclopentane, can be harmful if swallowed, inhaled, or if they come into contact with the skin . They can cause irritation of the eyes, skin, and respiratory tract, and can lead to sensitization and asthma-like symptoms .

properties

IUPAC Name

isocyanatocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALJDQHONFVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349201
Record name Cyclopentyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl isocyanate

CAS RN

4747-71-1
Record name Cyclopentyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4747-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PL Ashcroft, JF Barnes, K Barron, R Bradbury… - Journal of the …, 1986 - pubs.rsc.org
… heat under reflux a solution of the furoxan in toluene saturated with sulphur dioxide, as described below for the conversion of norbornene furoxan (5) into 1;3-diisocyanatocyclopentane (…
Number of citations: 10 pubs.rsc.org
SK Wang, MT Chen, DY Zhao, X You… - Advanced Synthesis & …, 2016 - Wiley Online Library
… of this compound in 4 steps with more than 70% total yield from easily available starting materials (p-methylacetophenone, benzaldehyde, acetone, and isocyanatocyclopentane). The …
Number of citations: 35 onlinelibrary.wiley.com
H Li, J Jiao, W Xie, Y Zhao, C Lin, J Jiang… - ACS Materials …, 2023 - ACS Publications
Single crystal X-ray diffraction is considered to be a highly reliable method for determining the molecular structures and absolute conformation at the atomic level, but this technique is …
Number of citations: 0 pubs.acs.org
A Bayrak, F Mohr, K Kolb, M Szpakowska… - Journal of Medicinal …, 2022 - ACS Publications
The atypical chemokine receptor 3 (ACKR3), formerly known as CXC-chemokine receptor 7 (CXCR7), has been postulated to regulate platelet function and thrombus formation. Herein, …
Number of citations: 2 pubs.acs.org
Z Wu, X Zhu, A Hong, G He, Z Wang, Q Xu, Z Hu… - Bioorganic …, 2023 - Elsevier
… Compound 18o was prepared according to the general procedure from compound 17 and isocyanatocyclopentane. The crude product was purified by HPLC in 5.1% yield (1.9 mg) as a …
Number of citations: 1 www.sciencedirect.com
AS Mendez - 2015 - escholarship.org
Two ER membrane-resident transmembrane kinases, IRE1 and PERK, function as stress sensors in the unfolded protein response. IRE1 also has an endoribonuclease activity, which …
Number of citations: 2 escholarship.org
D Vaithiyalingam, M Nelson… - Online Journal of …, 2021 - scipublications.com
We reported here the microwave assisted synthesis of 3, 5-disubstituted 1, 2, 4-triazole based piperazine amide and urea derivatives with very good yield under mild reaction conditions…
Number of citations: 1 www.scipublications.com
FA Neugebauer - Nonconjugated Carbon Radicals, 1987 - Springer
This document is part of Subvolume B ‘Nonconjugated Carbon Radicals’ of Volume 17 ‘Magnetic Properties of Free Radicals’ of Landolt-Börnstein - Group II Molecules and Radicals. …
Number of citations: 0 link.springer.com
I GH - Springer
Number of citations: 2

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